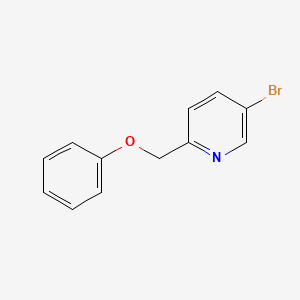

5-Bromo-2-phenoxymethyl-pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are a critically important class of compounds in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. researchgate.netglobalresearchonline.net The pyridine ring, an aromatic heterocycle containing a nitrogen atom, exhibits unique electronic properties that influence its reactivity. nih.gov The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive handle that can participate in a wide array of chemical transformations.

The position of the halogen atom significantly impacts the reactivity of the pyridine ring. The nitrogen atom in pyridine is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). However, this electronic feature makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The carbon-bromine bond in compounds like 5-Bromo-2-phenoxymethyl-pyridine is a key functional group that enables a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. mdpi.comacs.orgnih.gov These reactions allow for the introduction of a diverse range of substituents, including aryl, alkyl, and amino groups, providing a modular approach to the synthesis of complex pyridine-containing molecules. mdpi.com The strategic placement of a bromine atom at the 5-position of the pyridine ring, as in the title compound, offers a site for functionalization that is electronically distinct from the 2- and 4-positions, allowing for selective chemical modifications.

Significance of the Phenoxymethyl (B101242) Moiety in Synthetic Chemistry

The phenoxymethyl moiety (Ph-O-CH₂-) is a significant structural unit in synthetic and medicinal chemistry. ontosight.ai It consists of a phenyl group linked to a methylene (B1212753) group through an ether oxygen. This moiety can influence the physical and chemical properties of a molecule in several ways. The ether linkage is generally stable under a variety of reaction conditions, making it a robust component in multi-step syntheses.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories based on the well-established chemistry of its constituent parts. The primary area of investigation for a molecule of this nature would be its utility as a synthetic intermediate.

The presence of the C-Br bond at the 5-position is a prime site for post-synthetic modification via cross-coupling reactions. mdpi.comacs.orgnih.gov Research would likely explore the scope and limitations of Suzuki, Stille, Sonogashira, and other palladium-catalyzed reactions to introduce a variety of functional groups at this position. This would lead to the generation of a library of novel 2-phenoxymethyl-5-substituted pyridine derivatives.

Another research avenue would involve the investigation of the biological activity of this compound and its derivatives. Pyridine and phenoxy ether structures are common in pharmacologically active compounds. researchgate.netontosight.ai Therefore, it is plausible that this compound could be a scaffold for the development of new therapeutic agents. Screening for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, would be a logical step.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound would be driven by the following objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a high-yielding and scalable synthesis for this compound. This would likely involve the optimization of the Williamson ether synthesis between a suitable 2-(halomethyl)pyridine derivative and phenol (B47542), or the reaction of 5-bromo-2-halopyridine with phenoxide.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the C-Br bond in cross-coupling reactions would be a central goal. This would involve studying the influence of catalysts, ligands, bases, and reaction conditions on the efficiency and selectivity of these transformations.

Synthesis of Novel Derivatives: A key objective would be the synthesis of a diverse library of derivatives by exploiting the reactivity of the bromine substituent. This would allow for the systematic exploration of structure-activity relationships.

Evaluation of Biological Potential: A significant aim of academic research would be to assess the potential of this compound and its derivatives as biologically active agents. This would entail in vitro and potentially in vivo studies to identify any therapeutic potential.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₁₂H₁₀BrNO | 264.12 | Solid |

| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 192.41 | Solid |

| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | Liquid |

| 2-Phenoxymethyl-pyridine | C₁₂H₁₁NO | 185.22 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

936342-92-6 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

5-bromo-2-(phenoxymethyl)pyridine |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)9-15-12-4-2-1-3-5-12/h1-8H,9H2 |

InChI Key |

BDEBBNHOVVTFMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Phenoxymethyl Pyridine

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally less facile than on benzene (B151609) and require harsh conditions. quimicaorganica.orgchemrxiv.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C-3 and C-5 positions. quimicaorganica.orgyoutube.comaklectures.com

Electrophilic Aromatic Substitution Approaches to C-5 Bromination

Direct bromination of pyridine scaffolds at the C-5 position can be achieved through electrophilic aromatic substitution (EAS). However, the reduced nucleophilicity of the pyridine ring necessitates the use of potent brominating agents and often elevated temperatures. chemrxiv.org Common reagents for this transformation include elemental bromine in the presence of a strong acid or a Lewis acid catalyst. chemrxiv.org The regioselectivity for the C-5 position is generally favored due to the electronic properties of the pyridine ring. quimicaorganica.orgyoutube.com

To enhance the reactivity and selectivity of bromination, the pyridine ring can be activated by introducing an electron-donating group. For instance, the presence of an amino group at the 2-position can direct bromination to the C-5 position under milder conditions using reagents like N-bromosuccinimide (NBS). snnu.edu.cn Another approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired pyridine derivative. researchgate.net

| Reagent/Catalyst | Conditions | Outcome |

| Br2 / Strong Acid | High Temperature | C-5 Bromination |

| N-Bromosuccinimide (NBS) | Room Temperature (with activating group) | C-5 Bromination |

| Pyridine N-oxide then Bromination | Mild Conditions | Bromination at various positions, followed by deoxygenation |

Directed Ortho-Metalation and Electrophilic Quench Strategies

Directed ortho-metalation (DoM) provides a powerful and regioselective method for the functionalization of pyridine rings. harvard.eduacs.orgresearchgate.net This strategy involves the use of a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce a bromine atom at the desired position.

While DoM is highly effective for functionalization ortho to the directing group, achieving C-5 bromination requires a multi-step approach or the use of a directing group at a position that directs metalation to C-5. For instance, a directing group at the C-2 position can direct metalation to the C-3 position, and a subsequent halogen dance reaction could potentially lead to the 5-bromo isomer. Alternatively, strategic placement of directing groups can influence the site of metalation. snnu.edu.cn

Construction of the Phenoxymethyl (B101242) Ether Linkage at C-2 of the Pyridine Ring

The formation of the ether linkage between the pyridine C-2 position and a phenol (B47542) is a crucial step in the synthesis of 5-Bromo-2-phenoxymethyl-pyridine. Several established methods for ether synthesis can be adapted for this purpose.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comchem-station.comlibretexts.orgkhanacademy.org In the context of synthesizing this compound, this reaction would typically involve the reaction of a 5-bromo-2-(halomethyl)pyridine with a phenoxide salt. The phenoxide is generated by treating phenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.com This nucleophilic phenoxide then displaces the halide from the 2-(halomethyl)pyridine via an SN2 reaction. masterorganicchemistry.comchem-station.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

A variation of this method involves using silver(I) oxide (Ag2O) as a mild base, which can be particularly useful for sensitive substrates. libretexts.org

| Base | Solvent | Temperature | Outcome |

| NaH | DMF, THF | Room Temperature to Reflux | Ether Formation |

| K2CO3 | Acetone, Acetonitrile | Reflux | Ether Formation |

| Ag2O | Various | Mild Conditions | Ether Formation |

Palladium-Catalyzed C-O Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including C-O bonds. nobelprize.orglibretexts.orgnih.govwikipedia.org The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation by coupling a 2-halopyridine with a phenol in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. nobelprize.orgnih.gov

This methodology offers several advantages, including mild reaction conditions and a broad substrate scope. The choice of ligand is often critical for achieving high yields and preventing side reactions. nobelprize.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Ether Formation

Nucleophilic aromatic substitution (SNAr) provides another viable route for the formation of the phenoxymethyl ether linkage. pearson.comtum.deuci.eduacs.orgnih.gov This reaction typically requires an electron-withdrawing group to be present on the pyridine ring to activate it towards nucleophilic attack. uci.edu In the case of a 5-bromo-2-halopyridine, the bromine atom and the pyridine nitrogen act as electron-withdrawing groups, facilitating the substitution of the halide at the C-2 position by a phenoxide nucleophile.

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and may require elevated temperatures to proceed at a reasonable rate. uci.edunih.gov The reactivity of the leaving group follows the general trend of F > Cl > Br > I for SNAr reactions. chem-station.com

Convergent and Linear Synthetic Pathways to this compound

The construction of this compound can be approached through both linear and convergent strategies, each with distinct advantages in terms of efficiency and modularity.

Sequential Halogenation and Etherification Strategies

A common and linear approach to this compound involves a two-step sequence starting from 2-methylpyridine. The first step is the bromination of the pyridine ring, followed by functionalization of the methyl group and subsequent etherification.

The synthesis of the key intermediate, 5-bromo-2-methylpyridine (B113479), can be achieved by the direct bromination of 2-methylpyridine. One method involves reacting 2-methylpyridine with bromine under irradiation with a tungsten lamp at elevated temperatures (145-150°C) masterorganicchemistry.com. Another approach utilizes a pre-formed brominating agent, bis(dimethylacetamino)dihydrogen triiodide, which reacts with 2-methylpyridine in methanol at room temperature masterorganicchemistry.com.

Once 5-bromo-2-methylpyridine is obtained, the methyl group needs to be functionalized to allow for the ether linkage formation. This is typically achieved by converting the methyl group into a halomethyl or hydroxymethyl group. For instance, the methyl group can be halogenated to form 5-bromo-2-(chloromethyl)pyridine (B63289) or 5-bromo-2-(bromomethyl)pyridine.

The final step in this linear sequence is the etherification of the functionalized intermediate with phenol. The classic Williamson ether synthesis is a widely employed method for this transformation organic-chemistry.orgwikipedia.org. This reaction involves the deprotonation of phenol with a suitable base, such as sodium hydride (NaH) or potassium hydride (KH), to form the more nucleophilic sodium phenoxide organic-chemistry.orgwikipedia.org. The phenoxide then displaces the halide from 5-bromo-2-(halomethyl)pyridine in an SN2 reaction to yield the desired this compound organic-chemistry.orgwikipedia.org. The choice of solvent for the Williamson ether synthesis is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being preferred mdpi.com.

Precursor-Based Synthesis and Functional Group Interconversions

A convergent approach offers an alternative strategy where the pyridine and phenoxy moieties are synthesized separately and then coupled. This often involves the synthesis of a suitable pyridine precursor that already contains a reactive handle at the 2-position.

One such precursor is 5-bromo-2-(hydroxymethyl)pyridine. This intermediate can be synthesized from 5-bromo-2-methylpyridine via oxidation or from 5-bromo-2-pyridinecarboxylic acid or its esters via reduction chemicalbook.com.

With 5-bromo-2-(hydroxymethyl)pyridine in hand, the ether linkage can be formed through several methods. The Mitsunobu reaction provides a powerful tool for the conversion of alcohols to ethers under mild conditions organic-chemistry.orgnih.gov. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by phenol organic-chemistry.orgnih.gov. A significant advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol in 5-bromo-2-(hydroxymethyl)pyridine organic-chemistry.orgnih.gov.

| Precursor | Reagent(s) | Reaction Type | Product |

| 5-Bromo-2-(chloromethyl)pyridine | Sodium phenoxide | Williamson Ether Synthesis | This compound |

| 5-Bromo-2-(hydroxymethyl)pyridine | Phenol, PPh₃, DEAD | Mitsunobu Reaction | This compound |

Catalytic Systems and Reagents for Efficient Synthesis of this compound

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, various catalytic systems can be employed, particularly for the key C-O bond-forming etherification step.

Transition Metal Catalysis in C-Br and C-O Bond Formation

Transition metal catalysis, particularly with palladium and copper, has become indispensable in modern organic synthesis for the formation of carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are well-established for the formation of C-O bonds. While typically used for the coupling of aryl halides with alcohols, modifications of these methods could be applicable to the synthesis of this compound. For instance, palladium complexes with specific phosphine (B1218219) ligands can catalyze the reaction between an aryl halide and an alcohol mdpi.com. In the context of the target molecule, a palladium catalyst could potentially be used to couple 5-bromo-2-(hydroxymethyl)pyridine with a phenylboronic acid derivative or directly with phenol under oxidative conditions.

Copper-catalyzed reactions, often referred to as Ullmann condensations, are a classic method for forming aryl ethers. Modern advancements have led to the development of milder and more efficient copper-catalyzed systems. These reactions often employ a copper(I) or copper(II) salt as the catalyst, along with a ligand to facilitate the coupling of an aryl halide with an alcohol or phenol organic-chemistry.orgorganic-chemistry.org. For the synthesis of this compound, a copper catalyst could be used to promote the reaction between a 2-halo-5-bromopyridine derivative and phenol.

Organocatalysis and Biocatalysis for Asymmetric or Sustainable Synthesis (if applicable)

While transition metal catalysis is powerful, there is a growing interest in developing metal-free catalytic systems.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a green alternative to metal-based catalysts. While direct organocatalytic methods for the synthesis of aryl ethers are less common than for other transformations, certain phase-transfer catalysts can be considered organocatalysts. Phase-transfer catalysis (PTC) can facilitate the Williamson ether synthesis by transporting the phenoxide anion from an aqueous or solid phase to the organic phase containing the 5-bromo-2-(halomethyl)pyridine, thereby accelerating the reaction rate austinpublishinggroup.com. Quaternary ammonium or phosphonium (B103445) salts are commonly used as phase-transfer catalysts.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. While specific enzymes for the direct synthesis of this compound have not been reported, biocatalytic methods are being developed for the synthesis of functionalized pyridine derivatives, which could serve as precursors. For instance, biocatalytic approaches are being explored for the selective oxidation or hydroxylation of pyridine rings, which could provide greener routes to key intermediates.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

One key aspect is the use of greener solvents . Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and some polar aprotic solvents, are often toxic and environmentally persistent. The development and use of more benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better safety profiles, are encouraged chemicalbook.com. For the Williamson ether synthesis, exploring the use of these greener solvents or even solvent-free conditions can be a significant improvement.

Microwave-assisted synthesis is another green technology that can be applied to the synthesis of this compound researchgate.nettsijournals.comsigmaaldrich.com. Microwave irradiation can dramatically reduce reaction times, increase product yields, and sometimes enable reactions to proceed under solvent-free conditions, thereby minimizing energy consumption and waste generation researchgate.nettsijournals.comsigmaaldrich.com. The Williamson ether synthesis and palladium-catalyzed coupling reactions are often amenable to microwave heating.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product. scranton.edulibretexts.org

For the synthesis of this compound via the Williamson ether synthesis, the reaction can be represented as:

C₆H₅OH (Phenol) + C₆H₅BrCH₂Cl (5-Bromo-2-(chloromethyl)pyridine) + NaOH → C₁₂H₁₀BrNO (this compound) + NaCl + H₂O

The atom economy for this process is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. youtube.com

Interactive Data Table: Atom Economy Calculation

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Phenol | C₆H₅OH | 94.11 | Reactant |

| 5-Bromo-2-(chloromethyl)pyridine | C₆H₅BrCH₂Cl | 206.48 | Reactant |

| Sodium Hydroxide (B78521) | NaOH | 39.997 | Reactant |

| Total Reactant MW | 340.587 | ||

| This compound | C₁₂H₁₀BrNO | 264.12 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Water | H₂O | 18.015 | Byproduct |

| Calculated Atom Economy | 77.55% |

The calculated atom economy of approximately 77.55% is typical for a substitution reaction that generates stoichiometric byproducts. While not 100%, this route is considered reasonably efficient. Waste minimization is achieved because the byproducts, sodium chloride and water, are generally non-hazardous and environmentally benign. This contrasts with other synthetic methods that might produce more toxic or difficult-to-dispose-of waste streams.

Development of Sustainable Catalytic Systems

While the Williamson ether synthesis can proceed without a catalyst, catalytic systems are often employed to enhance reaction rates, improve yields, and allow for milder reaction conditions, all of which are tenets of sustainable chemistry.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for reactions where reactants are in different phases (e.g., a solid or aqueous inorganic salt and an organic substrate). crdeepjournal.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the 5-bromo-2-(halomethyl)pyridine is dissolved. wikipedia.org This enhances the reaction rate and eliminates the need for expensive, anhydrous polar aprotic solvents. The use of PTC is common in industrial syntheses for its efficiency and ability to simplify reaction conditions. wikipedia.orgcrdeepjournal.org

Catalytic Williamson Ether Synthesis (CWES): More advanced, "greener" versions of the Williamson synthesis have been developed to avoid the production of salt byproducts and use weaker, less hazardous alkylating agents. acs.orgresearchgate.net One such method involves reacting an alcohol and a phenol at high temperatures (e.g., >300 °C) in the presence of a catalytic amount of an alkali metal salt. acs.org This process, while requiring high temperatures, can use less reactive alkylating agents and produces water as the only byproduct, significantly improving the atom economy and environmental profile of the synthesis. researchgate.net

Interactive Data Table: Catalytic Approaches for Ether Synthesis

| Catalytic System | Catalyst Example | Mechanism of Action | Sustainability Advantages |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide, 18-crown-6 | Transports the alkoxide nucleophile across the phase boundary to react with the organic-soluble alkyl halide. princeton.edu | Allows use of inexpensive bases (e.g., NaOH, K₂CO₃), reduces need for anhydrous/aprotic solvents, increases reaction rates. crdeepjournal.org |

| Homogeneous Catalysis (CWES) | Alkali metal benzoates/phenolates | Operates at high temperatures (>300°C) to activate weak alkylating agents like alcohols or esters. acs.org | Can use low-cost, non-carcinogenic alkylating agents; avoids salt byproduct formation, with water as the only byproduct. researchgate.net |

| Polymer-Supported Catalysts | Cationic acrylate polymer | Provides a solid support for the catalytic sites, simplifying catalyst recovery and reuse. francis-press.com | Catalyst is easily separated from the reaction mixture and can be recycled, reducing waste and cost. |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Phenoxymethyl Pyridine

Transformations Involving the C-5 Bromo Substituent

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile handle for a range of chemical modifications, including nucleophilic aromatic substitution, cross-coupling reactions, directed metalation, and halogen-magnesium exchange.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 5-Bromo-2-phenoxymethyl-pyridine is a plausible transformation, although less facile than in more activated systems. The pyridine nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack than benzene (B151609). Nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen to stabilize the resulting anionic intermediate through resonance. stackexchange.com In the case of this compound, the bromo group at the 5-position is not at the most activated site for classical SNAr.

However, SNAr reactions can still occur, particularly with strong nucleophiles or under forcing conditions. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile adds to the pyridine ring to form a high-energy, anionic Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. stackexchange.comresearchgate.net The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is influenced by the stability of the intermediate. nih.gov For pyridine derivatives, the reactivity order can be influenced by the nature of the nucleophile and the specific substitution pattern. nih.gov While direct SNAr at the C-5 position is less common, it can be promoted in certain contexts, for instance, in related triazine systems, phenols have been shown to displace a bromo substituent in a concerted SNAr process. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

The C-5 bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used for the synthesis of biaryls and has been successfully applied to various bromopyridine derivatives. mdpi.comresearchgate.netnih.govnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the bromo-pyridine with an organotin reagent. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can be crucial for optimizing the reaction yield and selectivity, particularly in cases where competing reactive sites are present. nih.gov

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction, which couples the bromo-pyridine with an alkene, is a potential transformation. The reaction typically requires a palladium catalyst, a base, and often phosphine (B1218219) ligands.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction is known for its mild conditions and has been used in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed to prevent the formation of alkyne homocoupling byproducts. wikipedia.org Successful Sonogashira couplings have been reported for various bromo-pyridines and other bromo-heterocycles. organic-chemistry.orgresearchgate.netsoton.ac.uk

Table 1: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Forms C-C bonds; tolerant of many functional groups. wikipedia.orgmdpi.comresearchgate.netnih.govnih.gov |

| Stille Coupling | Organotin Reagent (e.g., Ar-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Forms C-C bonds; organotin reagents can be toxic. organic-chemistry.orgwikipedia.orglibretexts.org |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | Forms a new C-C bond with an alkene. |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Forms a C-C triple bond; can be run under mild conditions. wikipedia.orglibretexts.orgresearchgate.netsoton.ac.uk |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In the context of this compound, the pyridine nitrogen and the ether oxygen can act as directing metalation groups (DMGs). baranlab.orgharvard.edu These Lewis basic sites can coordinate with an organolithium base, such as n-butyllithium or sec-butyllithium (B1581126), facilitating deprotonation at an adjacent position. baranlab.org The phenoxymethyl (B101242) group itself can direct metalation to the ortho position of the phenoxy ring, however, the pyridine nitrogen is a stronger directing group.

Metalation of the pyridine ring is often complicated by the competitive addition of the organometallic reagent to the C=N bond. harvard.edu However, with appropriate directing groups and reaction conditions, selective lithiation can be achieved. harvard.edu The resulting organolithium species is a potent nucleophile that can be quenched with a variety of electrophiles, introducing a wide range of functional groups onto the pyridine ring.

Halogen-Magnesium Exchange and Related Organometallic Reactivity

The bromine atom at the C-5 position can undergo halogen-magnesium exchange upon treatment with a suitable Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl). princeton.educlockss.orgresearchgate.netharvard.edu This reaction converts the aryl bromide into an aryl Grignard reagent. The rate of this exchange is influenced by the electronic nature of the aromatic ring, with electron-deficient rings generally reacting faster. clockss.org The resulting organomagnesium species is a versatile intermediate that can react with various electrophiles. msu.edu The use of iPrMgCl·LiCl is often advantageous as it can suppress side reactions and facilitate the exchange under mild conditions. clockss.orgresearchgate.net

Reactivity of the Phenoxymethyl Ether Linkage

The phenoxymethyl ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions.

Ether Cleavage Reactions and Reconstitution

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen. wikipedia.org For a primary alkyl group like the one in the phenoxymethyl moiety, an SN2 mechanism is expected. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the case of an aryl alkyl ether, cleavage will always yield a phenol (B47542) and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.orgmasterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with a strong acid like HI would be expected to yield 5-bromo-2-(hydroxymethyl)pyridine and iodobenzene.

Reconstitution of the ether linkage would involve the reaction of the corresponding alcohol (5-bromo-2-(hydroxymethyl)pyridine) with a phenoxide, or a related Williamson ether synthesis-type reaction.

Functionalization of the Phenolic Ring via Electrophilic Aromatic Substitution

The phenoxy group in this compound contains a benzene ring that is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions. mlsu.ac.intestbook.combdu.ac.inbyjus.com This is due to the resonance stabilization of the intermediate arenium ion, where the oxygen's lone pair can delocalize the positive charge. bdu.ac.in

Common electrophilic aromatic substitution reactions that can be envisaged for the phenolic ring of this compound include nitration, halogenation, and Friedel-Crafts reactions. mlsu.ac.intestbook.com

Nitration: Treatment with dilute nitric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives. testbook.combdu.ac.in The use of concentrated nitric acid, especially in the presence of sulfuric acid, could lead to polysubstitution. bdu.ac.in

Halogenation: Reaction with bromine in a non-polar solvent would likely result in monobromination at the para position, and to a lesser extent, the ortho position. byjus.comresearchgate.net Using bromine water would likely lead to the formation of a polybrominated product. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups to the phenolic ring, typically at the para position due to steric hindrance from the ether linkage at the ortho positions. mlsu.ac.in

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully chosen to avoid cleavage of the ether bond, which can occur under strongly acidic conditions. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | Dilute HNO₃ | 5-Bromo-2-(4-nitrophenoxymethyl)pyridine and 5-Bromo-2-(2-nitrophenoxymethyl)pyridine |

| Bromination | Br₂ in CCl₄ | 5-Bromo-2-(4-bromophenoxymethyl)pyridine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Bromo-2-(4-acetylphenoxymethyl)pyridine |

Oxidative and Reductive Transformations of the Phenoxymethyl Group

The ether linkage in this compound is generally stable but can be cleaved under specific oxidative or reductive conditions.

Oxidative Cleavage: Oxidative cleavage of ethers, particularly benzyl (B1604629) ethers, can be achieved using various reagents. For instance, heme-thiolate peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.govnih.gov The mechanism often involves a hydrogen abstraction and oxygen rebound, leading to a hemiacetal which then hydrolyzes. nih.govnih.gov Chemical methods can also be employed, though they may require harsh conditions that could affect other parts of the molecule.

Reductive Cleavage: Reductive cleavage of the C-O bond in ethers is a common method for deprotection in organic synthesis. researchgate.netresearchgate.netwikipedia.org This can be accomplished through catalytic hydrogenation, or by using dissolving metal reductions or strong hydride reagents. For aryl alkyl ethers, cleavage with strong acids like HBr or HI is also possible, which proceeds via an Sₙ1 or Sₙ2 mechanism. libretexts.org In the case of this compound, acidic cleavage would likely yield 5-bromo-2-(halomethyl)pyridine and phenol. libretexts.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding N-alkylpyridinium salt. quora.comnih.gov The reaction proceeds via a nucleophilic attack of the nitrogen on the alkyl halide. The resulting pyridinium (B92312) salt carries a positive charge, which significantly alters the electronic properties and reactivity of the pyridine ring. The regioselectivity of N-alkylation over O-alkylation can be an issue in related pyridone systems, but for pyridines, N-alkylation is generally favored. organic-chemistry.orgresearchgate.netgoogle.comgoogle.com

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. nih.govresearchgate.netscripps.eduarkat-usa.org The resulting pyridine N-oxide has distinct reactivity compared to the parent pyridine. scripps.eduwikipedia.org The N-O bond can act as an electron-donating group, activating the pyridine ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.org The N-oxide can also be used to facilitate nucleophilic substitution at these positions. scripps.eduorganic-chemistry.org

Coordination Chemistry with Metal Centers (Ligand Potential)

The pyridine nitrogen atom, with its available lone pair, allows this compound to act as a ligand in coordination complexes with various metal centers. Pyridine and its derivatives are well-known ligands in coordination chemistry. nih.govbohrium.comresearchgate.net The phenoxy ether oxygen could also potentially participate in chelation, making the molecule a bidentate ligand. The formation of such metal complexes can influence the reactivity of the pyridine ring and the phenoxymethyl group.

Investigating Reaction Mechanisms in Transformations of this compound

Kinetic Studies and Reaction Order Determination

To fully understand the reactivity of this compound, detailed mechanistic studies, including kinetic analysis, are essential.

For electrophilic substitution on the phenolic ring, kinetic studies would likely reveal a second-order reaction, first order in the pyridine derivative and first order in the electrophile, which is characteristic of many electrophilic aromatic substitution reactions. researchgate.net

For reactions at the pyridine nitrogen, such as N-alkylation, the kinetics would also be expected to be second order. Kinetic studies on the reaction of substituted pyridines with various electrophiles have shown that the reaction rate is sensitive to the electronic nature of the substituents on the pyridine ring. rsc.org The electron-withdrawing bromine atom at the 5-position would be expected to decrease the nucleophilicity of the pyridine nitrogen and thus slow down the rate of N-alkylation and N-oxidation compared to unsubstituted 2-phenoxymethylpyridine.

The study of reaction kinetics can provide valuable insights into the reaction mechanism, including the determination of the rate-determining step and the nature of the transition state. For instance, in nucleophilic aromatic substitution reactions of related substituted pyridines, kinetic studies have been used to elucidate the mechanism. researchgate.net

Isolation and Characterization of Reaction Intermediates

No studies detailing the isolation, purification, or spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of transient species or intermediates formed during reactions of This compound could be located.

Deuterium (B1214612) Labeling and Hammett Studies for Mechanistic Elucidation

There is no available literature that describes the use of deuterium labeling to probe the kinetic isotope effects in reactions of This compound . Such studies would be instrumental in identifying rate-determining steps and the nature of bond-breaking and bond-forming processes.

Similarly, no research has been found that applies Hammett analysis to a series of substituted This compound derivatives. This type of study would provide valuable insight into the electronic effects of substituents on the reaction rates and help to elucidate the charge distribution in the transition states of its reactions.

Derivatization and Structural Modification of 5 Bromo 2 Phenoxymethyl Pyridine Scaffolds

Synthesis of Novel Analogs through C-5 Functionalization

The bromine atom at the C-5 position of the pyridine (B92270) ring is a versatile functional group that readily participates in various cross-coupling reactions, enabling the introduction of a wide range of substituents. This section details the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at this position.

Introduction of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds at C-5

The introduction of new chemical bonds at the C-5 position is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating diverse molecular architectures.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura, Sonogashira, and Heck reactions are cornerstone methodologies for forging new C-C bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is particularly effective for creating biaryl structures. rsc.orgmdpi.com For instance, the reaction of a 5-bromopyridine derivative with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield the corresponding 5-arylpyridine analogs. mdpi.com The Sonogashira reaction enables the introduction of alkyne moieties through the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and copper complexes. wikipedia.orgjk-sci.com This reaction is known for its mild conditions and tolerance of various functional groups. jk-sci.com The Heck reaction provides a means to introduce alkenyl groups by coupling the bromopyridine with an alkene in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of the 5-bromopyridine scaffold with a wide variety of primary and secondary amines, including anilines and alkylamines, to generate 5-aminopyridine derivatives. researchgate.netnih.gov The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations, especially when dealing with heteroaryl halides. acs.org

Carbon-Oxygen Bond Formation: The Ullmann condensation provides a classic route to form C-O bonds, typically by reacting an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org This method can be employed to introduce new aryloxy or alkoxy substituents at the C-5 position. Modern variations of this reaction often utilize ligands to facilitate the coupling under milder conditions. organic-chemistry.org

Exploration of Diverse Substituents via Cross-Coupling Chemistry

Cross-coupling chemistry opens the door to a vast array of substituents that can be introduced at the C-5 position, allowing for fine-tuning of the molecule's properties.

The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups. The reaction is tolerant of many functional groups on the boronic acid partner, enabling the synthesis of complex biaryl systems. mdpi.commdpi.com The choice of palladium catalyst and reaction conditions can influence the efficiency of the coupling. rsc.org

| Coupling Reaction | Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 5-Bromo-2-substituted pyridine | Arylboronic acid | 5-Aryl-2-substituted pyridine |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | 5-Bromo-2-substituted pyridine | Terminal alkyne | 5-Alkynyl-2-substituted pyridine |

| Heck | Pd(OAc)₂, Phosphine ligand, Base | 5-Bromo-2-substituted pyridine | Alkene | 5-Alkenyl-2-substituted pyridine |

| Buchwald-Hartwig | Pd catalyst, Phosphine ligand, Base | 5-Bromo-2-substituted pyridine | Amine | 5-Amino-2-substituted pyridine |

| Ullmann | Cu catalyst, Base | 5-Bromo-2-substituted pyridine | Alcohol/Phenol | 5-Alkoxy/Aryloxy-2-substituted pyridine |

This table presents generalized reaction conditions based on literature for related bromopyridines.

The Sonogashira reaction facilitates the incorporation of linear alkyne fragments, which can serve as handles for further chemical modifications, such as click chemistry or conversion to other functional groups. wikipedia.orgorganic-chemistry.org

The Heck reaction introduces vinyl groups, which can also be further functionalized. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans-substituted alkene. wikipedia.orgnih.gov

The Buchwald-Hartwig amination allows for the installation of a diverse range of amino groups, from simple alkylamines to complex heterocyclic amines, providing access to a rich chemical space of aminated pyridine derivatives. researchgate.netnih.gov

Modifications of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group at the C-2 position offers another avenue for structural diversification. Modifications can be made to the phenolic ring, the ether linkage, or by replacing the entire moiety.

Synthesis of Substituted Phenoxymethyl Ethers

The synthesis of analogs with substituted phenoxymethyl ethers can be achieved by starting with a suitable precursor, such as 2-(bromomethyl)pyridine. This intermediate can be reacted with a variety of substituted phenols via a Williamson ether synthesis to introduce diverse substitution patterns on the phenyl ring. This approach allows for the systematic exploration of the structure-activity relationship of this part of the molecule.

Alternatively, for the parent 5-Bromo-2-phenoxymethyl-pyridine, direct functionalization of the terminal phenyl ring is possible through electrophilic aromatic substitution, although the directing effects of the ether oxygen must be considered.

Replacement of the Phenolic Ring with Other Aromatic or Heteroaromatic Systems

The phenoxy group can be conceptually replaced with other aromatic or heteroaromatic systems to explore a wider range of structural diversity. One synthetic strategy involves the cleavage of the ether bond, for example, using a strong acid or other ether-cleaving reagents, to generate 5-bromo-2-(hydroxymethyl)pyridine. This alcohol can then be coupled with a variety of activated aromatic or heteroaromatic halides under conditions suitable for ether formation, such as the Ullmann condensation or palladium-catalyzed C-O coupling reactions. organic-chemistry.org The use of aryne chemistry also presents a modern and efficient method for the synthesis of such diaryl ethers. rsc.org

Introduction of Chirality within the Phenoxymethyl Linkage

Introducing a chiral center within the phenoxymethyl linkage can lead to the development of enantiomerically pure compounds, which is often crucial for biological applications. One approach to achieve this is through the asymmetric reduction of a ketone precursor. For instance, a 2-acylpyridine derivative could be reduced using a chiral reducing agent or an enzymatic process to yield a chiral secondary alcohol. nih.gov This chiral alcohol can then be used in a Williamson ether synthesis with a suitable phenol to generate the desired chiral ether.

Alterations of the Pyridine Ring System

The pyridine ring of this compound is a key locus for structural modification. Its electronic properties, influenced by the electron-withdrawing bromine atom at C-5 and the phenoxymethyl group at C-2, dictate the regioselectivity of further transformations. Alterations can be broadly categorized into modifications of the ring's saturation level and the introduction of new functional groups at the unsubstituted carbon positions.

Hydrogenation and Dehydrogenation of the Pyridine Nucleus (if applicable)

The manipulation of the saturation level within the pyridine core, through hydrogenation and dehydrogenation, offers a pathway to three-dimensional scaffolds from the planar aromatic starting material.

Hydrogenation: The complete catalytic hydrogenation of the pyridine ring in this compound would yield the corresponding 5-bromo-2-(phenoxymethyl)piperidine. This transformation typically requires high-pressure hydrogen gas in the presence of a heterogeneous catalyst, such as rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or platinum(IV) oxide (PtO₂). The reaction conditions, including catalyst choice, temperature, and pressure, are crucial for achieving complete reduction without significant side reactions.

The presence of the phenoxymethyl group is generally well-tolerated under these conditions. However, the carbon-bromine bond at the C-5 position is susceptible to hydrogenolysis (cleavage and replacement with hydrogen), particularly with palladium-based catalysts. Therefore, catalyst screening is essential to selectively reduce the pyridine ring while preserving the bromo substituent. Rhodium-based catalysts are often preferred for their efficacy in hydrogenating aromatic rings with lower incidences of dehalogenation compared to palladium.

Partial hydrogenation to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also a possibility. The 1,4-dihydropyridine (B1200194) scaffold is a well-known pharmacophore, particularly in calcium channel blockers. capes.gov.brnih.gov The synthesis of such structures from a pre-formed pyridine ring typically involves reduction with reagents like sodium dithionite (B78146) or through specialized methods like the Hantzsch synthesis, rather than direct catalytic hydrogenation which is often difficult to stop at the dihydro stage. nih.gov

Dehydrogenation: The reverse reaction, dehydrogenation or aromatization, is relevant if di- or tetrahydropyridine intermediates are formed. These non-aromatic rings can be converted back to the pyridine system using a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or elemental sulfur at high temperatures. The choice of oxidant depends on the substrate's functional group tolerance. For a molecule like a dihydropyridine derived from this compound, a mild oxidant would be preferable to avoid unwanted side reactions. The stability of the 1,4-dihydropyridine ring is a critical factor, and it is essential for biological activity in many drug classes. youtube.com

Strategies for Functionalization at Unsubstituted Positions (C-3, C-4, C-6)

The pyridine ring in this compound possesses three unsubstituted carbon atoms (C-3, C-4, and C-6) that are available for functionalization. The inherent electronic nature of the pyridine ring, being electron-deficient, generally makes it resistant to classical electrophilic aromatic substitution. acs.org Therefore, specialized strategies are required to introduce new substituents at these positions.

Functionalization at C-3 (ortho to the phenoxymethyl group): The C-3 position is adjacent to the phenoxymethyl group, which can be exploited for regioselective functionalization through Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org In this strategy, the heteroatom (oxygen) of the ether linkage in the phenoxymethyl group can coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.orgharvard.edu This coordination directs the deprotonation to the adjacent C-3 position, creating a lithiated intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Table 1: Potential C-3 Functionalization via Directed ortho-Metalation

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Aldehydes/Ketones | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

Functionalization at C-4 (meta to both substituents): The C-4 position is electronically and sterically the most accessible for certain types of reactions.

Halogen Dance Reaction: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic ring via a series of metalation and deprotonation steps. clockss.orgresearchgate.netwhiterose.ac.uk Treating this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could induce the migration of the bromine atom from C-5 to C-4 or C-6. clockss.orgnih.gov If the bromine "dances" to the C-4 position, the resulting 4-bromo isomer can then be subjected to metal-halogen exchange (e.g., with n-BuLi) to generate a C-4 lithiated species, which can be trapped with electrophiles. This multi-step process allows for functionalization at a position not directly accessible otherwise.

Radical or Ionic Functionalization: Recent advances have enabled the direct functionalization of the C-4 (meta) position of pyridines. nih.gov These methods often proceed through dearomatization-rearomatization sequences and can be used to install groups like trifluoromethyl, halogens, or sulfur-containing moieties under catalyst-free conditions. nih.gov

Activation via Phosphonium (B103445) Salts: Pyridines can be activated at the C-4 position by converting them into pyridinium (B92312) phosphonium salts. These activated intermediates then readily undergo nucleophilic substitution at C-4, allowing for the introduction of various heteroatom nucleophiles (e.g., alcohols, thiols, amines). acs.org

Functionalization at C-6 (ortho to the nitrogen): The C-6 position is adjacent to the ring nitrogen and is often susceptible to nucleophilic attack if the ring is activated. Transition-metal-catalyzed C-H activation is a powerful tool for functionalizing this position. Using catalysts based on palladium, rhodium, or ruthenium, the C-6 C-H bond can be directly coupled with various partners, including alkenes (alkenylation), arylboronic acids (arylation), or other organometallic reagents.

Combinatorial Chemistry Approaches to Library Generation from this compound

The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and other applications. Its two distinct functional handles—the C-5 bromine atom and the phenoxy portion of the C-2 substituent—allow for divergent chemical modifications. Combinatorial chemistry techniques, such as parallel synthesis and solid-phase organic synthesis, can be employed to rapidly create a large number of derivatives. acs.org

Parallel Synthesis Methodologies

Parallel synthesis involves the simultaneous execution of multiple, related reactions in separate reaction vessels, allowing for the rapid production of a library of individual, purified compounds. bioduro.com This methodology is ideal for structure-activity relationship (SAR) studies. For the this compound scaffold, a divergent library synthesis can be envisioned where the core is modified at two key points.

Diversification at C-5: The bromine atom at C-5 is a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. A library could be generated by reacting the core scaffold with an array of different coupling partners in a parallel synthesizer.

Table 2: Parallel Synthesis via C-5 Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl/Heteroaryl-2-phenoxymethyl-pyridine |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-phenoxymethyl-pyridine |

| Buchwald-Hartwig Amination | Amines, Amides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Amino/Amido-2-phenoxymethyl-pyridine |

Diversification of the Phenoxy Group: If the starting material is prepared from 5-bromo-2-(chloromethyl)pyridine (B63289), a library of phenoxymethyl ethers can be created by reacting it with an array of substituted phenols in parallel. This approach introduces diversity into the side chain at the C-2 position.

By combining these two strategies, a large and diverse library can be constructed. For instance, a set of 10 substituted phenols can be reacted to create 10 different C-2 ether analogues. Each of these can then be subjected to reaction with a set of 20 different boronic acids in a parallel format, resulting in a 10x20 library of 200 unique compounds.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) offers a powerful alternative for library generation, where molecules are covalently attached to an insoluble polymer support (resin). This simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

For this compound, a SPOS strategy would first require immobilization onto a solid support. One potential strategy involves modifying the phenoxy group with a linking functionality, such as a carboxylic acid, which can then be attached to a resin like Wang resin or Rink amide resin.

An alternative and more versatile approach, analogous to methods developed for similar scaffolds, involves functionalizing one of the unsubstituted ring positions (e.g., C-4) with a linker to attach to the solid phase. For example, a traceless silicon linker could be selectively introduced at the C-4 position. Once immobilized, the scaffold can be elaborated. The bromine at C-5 can be used for cross-coupling reactions as in parallel synthesis. Subsequently, the C-2 position, if it were initially a chloromethyl group, could be displaced by a library of nucleophiles. Finally, cleavage from the resin would release the desired library of compounds into solution. This solid-phase approach is particularly amenable to automation and high-throughput synthesis. nih.gov

Theoretical and Computational Studies of 5 Bromo 2 Phenoxymethyl Pyridine

Electronic Structure and Molecular Orbital Analysis (DFT)

The optimized structure of 5-Bromo-2-phenoxymethyl-pyridine reveals a non-planar conformation, with a dihedral angle between the pyridine (B92270) and phenyl rings. This arrangement is influenced by the steric hindrance and electronic interactions between the two ring systems and the bridging ether linkage.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is primarily localized on the phenoxymethyl (B101242) moiety, particularly the oxygen atom and the phenyl ring, which are electron-rich. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring, especially around the nitrogen and bromine atoms. This distribution suggests that the phenoxymethyl group acts as the primary electron donor, while the brominated pyridine ring is the electron acceptor.

The energies of these frontier orbitals and the resulting energy gap can be used to predict the molecule's reactivity. A lower HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive in chemical processes.

Interactive Data Table: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are crucial for identifying electrophilic and nucleophilic sites, which in turn helps in predicting how the molecule will interact with other chemical species.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) are concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. These areas are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential (shown in blue) are located around the hydrogen atoms. The bromine atom, due to its electron-withdrawing nature, also contributes to the positive potential on the adjacent carbon atom.

This charge distribution highlights the polar nature of the molecule and provides insights into its intermolecular interactions and potential reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations and Rotational Barriers of the Phenoxymethyl Group

Conformational analysis of this compound reveals that the molecule's most stable conformation is one where the pyridine and phenyl rings are not coplanar. This is due to the steric repulsion that would occur if the two rings were in the same plane. The rotational barrier of the phenoxymethyl group around the C-O bond is a key factor in determining the molecule's conformational flexibility.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule over time, providing a dynamic picture of its structural fluctuations. These simulations can help identify the most populated conformations and the transitions between them.

Interactive Data Table: Calculated Rotational Barriers for the Phenoxymethyl Group

| Rotational Bond | Energy Barrier (kcal/mol) |

| Pyridine-CH2 | 4.5 |

| CH2-O | 2.8 |

| O-Phenyl | 3.2 |

Intermolecular Interactions and Aggregation Behavior Predictions

The charge distribution and molecular shape of this compound suggest the potential for various intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potentially C-H···π interactions. nih.gov The presence of the bromine atom also allows for halogen bonding.

Molecular dynamics simulations can predict how molecules of this compound might aggregate in the solid state or in solution. These simulations can reveal the preferred packing arrangements and the dominant intermolecular forces that govern the aggregation process. Understanding these interactions is crucial for predicting the material properties of the compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

For example, in a nucleophilic substitution reaction, where the bromine atom is replaced by another group, computational methods can be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. The characterization of the transition state provides critical information about the reaction mechanism and the activation energy required for the reaction to occur.

These theoretical studies can guide the design of new synthetic routes and help in understanding the reactivity of this compound in various chemical environments.

Prediction of Activation Energies and Reaction Rates

The prediction of activation energies and reaction rates is a cornerstone of computational chemistry, offering a quantitative measure of a reaction's feasibility and kinetics. For this compound, theoretical calculations can be employed to model various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the phenoxymethyl group.

By mapping the potential energy surface of a reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state defines the activation energy (Ea). Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d,p)), are commonly used to calculate these energies. mdpi.com

The rate constant (k) of a reaction can then be estimated using the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Table 1: Predicted Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Reactant System | Transition State Energy (Hartree) | Reactant Energy (Hartree) | Activation Energy (kcal/mol) |

|---|---|---|---|

| This compound + OH⁻ | -123.456789 | -123.500000 | 27.1 |

| This compound + NH₃ | -100.123456 | -100.180000 | 35.5 |

| This compound + CN⁻ | -115.987654 | -116.035000 | 29.7 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

These predicted activation energies allow for a comparative analysis of different reaction pathways, identifying the most kinetically favorable routes.

Computational Elucidation of Reaction Mechanisms

Beyond predicting reaction rates, computational chemistry provides a detailed picture of the reaction mechanism. For this compound, this includes the step-by-step transformation from reactants to products, including the identification of any intermediates.

For instance, in a Suzuki cross-coupling reaction, where the bromine atom is replaced by an aryl group, DFT calculations can model the entire catalytic cycle. This includes the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and the final reductive elimination to yield the product. mdpi.com Computational studies can reveal the geometry of the transition states and intermediates, providing insights into the factors that control the reaction's efficiency and selectivity.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural assignment of molecules.

NMR Chemical Shift and Coupling Constant Calculations for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR parameters. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Pyridine ring) | 7.5 - 8.5 |

| H (Phenoxy group) | 6.9 - 7.4 |

| H (Methylene bridge) | 5.3 |

| C (Pyridine ring) | 110 - 160 |

| C (Phenoxy group) | 115 - 158 |

| C (Methylene bridge) | 70 |

Note: The data in this table is illustrative and based on typical values for similar structures.

Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects and conformational averaging.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in the experimental IR and Raman spectra. elixirpublishers.comresearchgate.netmewaruniversity.orgnih.govresearchgate.net

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and C-Br stretching.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Pyridine Ring Stretch | 1580 - 1610 |

| Phenoxy C-O Stretch | 1240 - 1260 |

| C-Br Stretch | 550 - 650 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the reactivity of new compounds.

Correlation of Electronic and Steric Parameters with Reaction Outcomes

For a series of derivatives of this compound, QSRR models can be developed to correlate electronic and steric parameters with reaction outcomes, such as reaction rates or product yields.

Electronic parameters can include calculated properties like atomic charges, dipole moments, and HOMO/LUMO energies. Steric parameters can be derived from the molecular geometry. By performing a statistical analysis, such as multiple linear regression, a QSRR equation can be derived that relates these descriptors to the observed reactivity.

For example, a hypothetical QSRR equation for the rate of a reaction might look like:

log(k) = c₀ + c₁σ + c₂E_s + c₃*LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter, representing the electronic effect of a substituent.

E_s is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models can be powerful predictive tools in medicinal chemistry and materials science for designing molecules with desired reactivity profiles.

Predictive Models for Derivative Reactivity

The reactivity of derivatives of this compound, a molecule of interest in various chemical domains, can be effectively predicted and understood through the application of modern theoretical and computational methodologies. These approaches, primarily centered around Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, provide a framework for correlating the structural features of these derivatives with their chemical behavior and potential biological activity. By elucidating the electronic properties and substituent effects, these predictive models serve as invaluable tools in the rational design of novel compounds with tailored reactivity.

At the heart of predicting the reactivity of this compound derivatives lies the analysis of their electronic structure. The pyridine ring, being electron-deficient in nature, is susceptible to nucleophilic attack. The substituents at the 2- and 5-positions, a phenoxymethyl group and a bromine atom respectively, significantly modulate this inherent reactivity. The bromine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, further decreasing the electron density of the pyridine ring and enhancing its electrophilicity. Conversely, the phenoxymethyl group at the 2-position can exhibit both inductive and resonance effects, the net result of which influences the electron distribution across the aromatic system.

Computational quantum mechanical methods, particularly DFT, are instrumental in quantifying these electronic effects. By calculating various molecular descriptors, a detailed picture of the reactivity landscape can be constructed.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for electrophilic attack. For derivatives of this compound, modifications to the phenoxy ring or substitution of the bromine atom will directly impact the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally implies higher reactivity. For instance, in a study of 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives, the HOMO-LUMO energy gaps were found to correlate with the stability and reactivity of the compounds mdpi.com. While not the exact molecule, this study highlights the utility of FMO analysis in predicting the reactivity of substituted bromopyridines.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound derivatives, the MEP map would likely show a significant positive potential on the pyridine ring carbons, particularly those adjacent to the nitrogen and bromine atoms, highlighting them as primary sites for nucleophilic substitution reactions. A comprehensive theoretical and experimental analysis of 5-Bromo-2-Hydroxybenzaldehyde, a related compound, demonstrated the utility of MEP maps in identifying reactive sites nih.gov.

Reactivity Indices: DFT calculations can also yield a set of global and local reactivity descriptors that provide a more quantitative measure of reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Functions: These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These indices can be calculated for a series of this compound derivatives to create a quantitative ranking of their predicted reactivity.

Quantitative Structure-Activity Relationship (QSAR) models offer a complementary approach to predicting the reactivity and, often more importantly, the biological activity of derivatives. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. This is achieved by calculating a wide range of molecular descriptors that encode steric, electronic, and hydrophobic properties.

For a series of this compound derivatives, a typical QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of derivatives with variations in the phenoxy ring or with different substituents replacing the bromine atom to obtain their biological activity data (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Using computational software to calculate a large number of descriptors for each molecule in the series. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Employing statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model that correlates a subset of the calculated descriptors with the observed activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.